Déhydro-olmésartan
Vue d'ensemble
Description
Dehydro Olmesartan is a derivative of Olmesartan, which is an angiotensin II receptor antagonist used primarily for the treatment of hypertension. Dehydro Olmesartan is one of the process-related impurities observed during the synthesis of Olmesartan Medoxomil, a prodrug of Olmesartan. This compound has garnered interest due to its structural and functional properties, which are significant in the context of pharmaceutical development and quality control.
Applications De Recherche Scientifique
Dehydro Olmesartan has several applications in scientific research:
Pharmaceutical Development: Used as a reference standard for quality control in the production of Olmesartan Medoxomil.
Biological Studies: Investigated for its potential effects on angiotensin II receptors and related pathways.
Chemical Research: Studied for its reactivity and stability under various conditions, contributing to the understanding of oxidation processes in organic chemistry.
Mécanisme D'action
Biochemical Pathways
The action of Dehydro Olmesartan primarily affects the RAAS pathway . By blocking the AT1 receptor, it inhibits the negative regulatory feedback within the RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease . Chronic activation of RAAS can lead to inappropriate fluid retention, vasoconstriction, and a decline in left ventricular function . Dehydro Olmesartan’s action on the RAAS pathway can therefore have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output, and preventing ventricular hypertrophy and remodeling .
Pharmacokinetics
The pharmacokinetic profile of Olmesartan, from which Dehydro Olmesartan is derived, has been observed to be nearly linear and dose-dependent within the therapeutic range . Oral administration of Olmesartan has been shown to reach peak plasma concentration after 1-3 hours, with a half-life of around 13 hours . It is expected that Dehydro Olmesartan would have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but specific studies on Dehydro Olmesartan are needed to confirm this.
Result of Action
The molecular and cellular effects of Dehydro Olmesartan’s action primarily involve the reduction of blood pressure and the modulation of cardiovascular and renal functions . By blocking the AT1 receptor, Dehydro Olmesartan inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to vasodilation, reduced aldosterone levels, and increased excretion of sodium . This results in lowered blood pressure and reduced workload on the heart .
Analyse Biochimique
Biochemical Properties
Dehydro Olmesartan, like its parent compound Olmesartan, is likely to interact with the angiotensin II receptor (AT1R) . This interaction is crucial in its role as an antagonist, preventing the vasoconstrictive effects of angiotensin II and thus contributing to the lowering of blood pressure .
Cellular Effects
While specific studies on Dehydro Olmesartan are limited, research on Olmesartan has shown that it can have protective effects on endothelial cells against oxidative stress . It’s plausible that Dehydro Olmesartan might exhibit similar cellular effects, potentially influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Dehydro Olmesartan is likely to be similar to that of Olmesartan. Olmesartan acts as an antagonist to the angiotensin II receptor (AT1R), inhibiting the binding of angiotensin II and thus its hypertensive effects . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
While specific studies on Dehydro Olmesartan are limited, research on Olmesartan has shown antihypertensive effects in experimentally induced hypertensive rats
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Olmesartan involves the oxidation of Olmesartan. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective oxidation of the desired functional groups.
Industrial Production Methods
Industrial production of Dehydro Olmesartan follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing the formation of unwanted by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dehydro Olmesartan undergoes several types of chemical reactions, including:
Oxidation: Conversion of Olmesartan to Dehydro Olmesartan.
Reduction: Potential reduction back to Olmesartan under specific conditions.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products Formed
The primary product formed from the oxidation of Olmesartan is Dehydro Olmesartan. Other minor by-products may include partially oxidized intermediates, which are typically removed during purification.
Comparaison Avec Des Composés Similaires
Similar Compounds
Olmesartan: The parent compound, used for treating hypertension.
Losartan: Another angiotensin II receptor antagonist with similar therapeutic effects.
Valsartan: Known for its use in managing hypertension and heart failure.
Uniqueness
Dehydro Olmesartan is unique due to its role as an impurity in the synthesis of Olmesartan Medoxomil. Its presence and characterization are crucial for ensuring the purity and efficacy of the final pharmaceutical product. Unlike its parent compound, Dehydro Olmesartan is primarily of interest in the context of quality control and research rather than direct therapeutic use.
Activité Biologique
Dehydro Olmesartan is a bioactive compound derived from olmesartan, an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension. This article delves into the biological activities associated with Dehydro Olmesartan, examining its pharmacological properties, therapeutic effects, and potential adverse reactions based on diverse research findings.
Overview of Dehydro Olmesartan
Dehydro Olmesartan is formed through the metabolic process of olmesartan and retains significant pharmacological activity. It functions as an antagonist at the angiotensin II type 1 receptor (AT1R), similar to its parent compound, and exhibits various biological effects that contribute to cardiovascular health.
Dehydro Olmesartan operates primarily by blocking the action of angiotensin II, a potent vasoconstrictor that plays a critical role in regulating blood pressure. By inhibiting AT1R, it promotes vasodilation, reduces blood pressure, and mitigates the effects of hypertension-related organ damage.
Bioavailability and Pharmacokinetics
- Bioavailability : The absolute bioavailability of olmesartan (and by extension, its metabolites like Dehydro Olmesartan) is approximately 26%–28.6% after oral administration.
- Peak Plasma Concentration : Achieved within 1 to 3 hours post-ingestion.
- Half-life : Approximately 12–18 hours, allowing for once-daily dosing in clinical settings.
- Excretion : Primarily excreted unchanged in urine (35%–50%) and bile.
Cardiovascular Effects
Research indicates that Dehydro Olmesartan significantly reduces blood pressure and improves endothelial function. A study highlighted that olmesartan therapy resulted in:
- Systolic Blood Pressure Reduction : Rapid decreases observed within one week.
- Endothelial Function Improvement : Enhanced nitric oxide availability leading to better vascular health .
Anti-inflammatory Properties
Dehydro Olmesartan exhibits anti-inflammatory effects, which are crucial in preventing cardiovascular diseases. It has been shown to reduce markers of inflammation such as TNF-α and IL-6 in animal models .
Enteropathy and Gastrointestinal Effects
Several case studies have reported gastrointestinal complications associated with olmesartan therapy, which may also pertain to its active metabolites:
- Olmesartan-Induced Sprue-like Enteropathy : A notable case involved an 84-year-old woman who developed chronic diarrhea attributed to olmesartan use. Discontinuation led to resolution of symptoms and recovery of intestinal architecture .
- Acute Hepatitis : Another case described a patient experiencing severe hepatitis linked to olmesartan enteropathy. Symptoms improved upon cessation of the drug .
These cases underscore the importance of monitoring gastrointestinal symptoms in patients receiving olmesartan or its derivatives.
Comparative Data Table
Study/Case | Patient Demographics | Condition | Treatment | Outcome |
---|---|---|---|---|
Case 1 | 84-year-old female | Chronic diarrhea | Discontinued olmesartan | Resolution of symptoms |
Case 2 | 43-year-old female | Hepatitis | Discontinued olmesartan | Normalization of liver function |
Randomized Study | Various (n=2,540) | Hypertension | Olmesartan vs. placebo | Significant BP reduction |
Propriétés
IUPAC Name |
5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-4-7-20-25-21(15(2)3)22(24(31)32)30(20)14-16-10-12-17(13-11-16)18-8-5-6-9-19(18)23-26-28-29-27-23/h5-6,8-13H,2,4,7,14H2,1,3H3,(H,31,32)(H,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLECTTOFSXVBBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432428 | |
Record name | 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172875-98-8 | |
Record name | 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Dehydro Olmesartan and how is it related to Olmesartan Medoxomil?
A1: Dehydro Olmesartan is identified as one of the four related substances (impurities) observed during the development process of Olmesartan Medoxomil []. This suggests that it's a byproduct generated during the synthesis of Olmesartan Medoxomil, a medication used to treat hypertension.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.